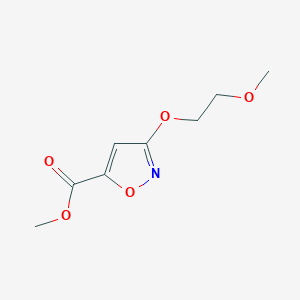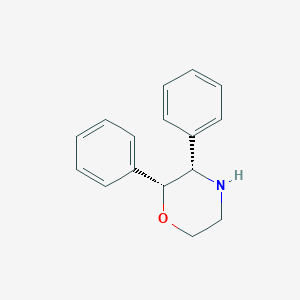
(2R,3S)-2,3-Diphenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3-Diphenylmorpholine is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a morpholine ring substituted with two phenyl groups at the 2 and 3 positions, making it a valuable molecule for studying stereochemistry and chiral interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Diphenylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diphenyl-1,4-butanediol with morpholine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2,3-Diphenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-2,3-Diphenylmorpholine has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules and potential as a chiral probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of chiral intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2,3-Diphenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing the activity of its targets. Pathways involved may include modulation of enzyme activity or receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-Diphenylmorpholine: A diastereomer with different stereochemical properties.
(2S,3S)-2,3-Diphenylmorpholine: Another diastereomer with distinct biological activity.
2,3-Diphenylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of morpholine.
Uniqueness
(2R,3S)-2,3-Diphenylmorpholine is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. Its ability to act as a chiral ligand and its potential pharmacological applications make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-diphenylmorpholine |
InChI |
InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+/m0/s1 |
Clave InChI |
UCAZULSLAAOLFX-JKSUJKDBSA-N |
SMILES isomérico |
C1CO[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
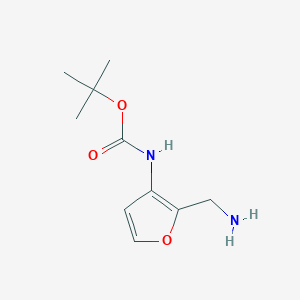
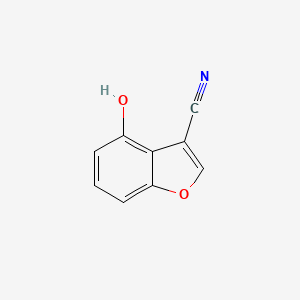
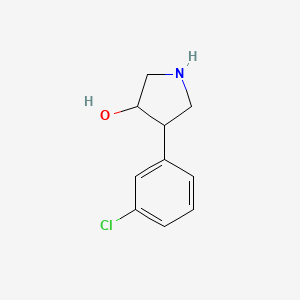
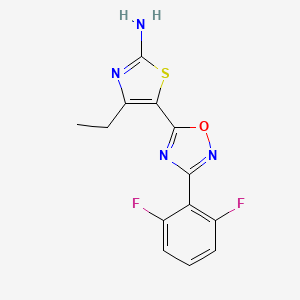
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
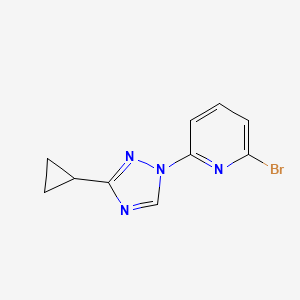
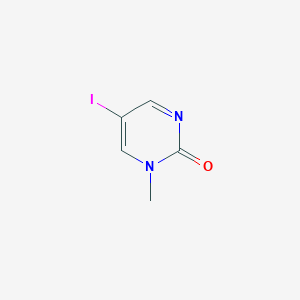

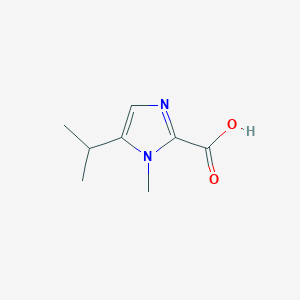
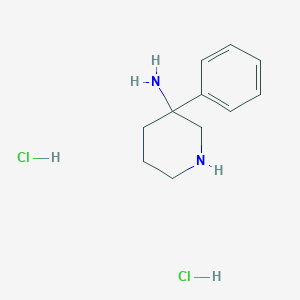
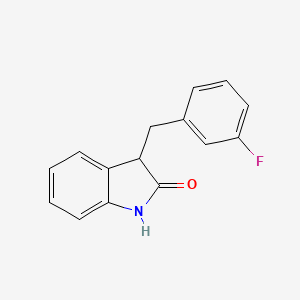
![tert-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11777443.png)
